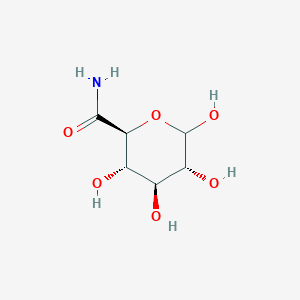

Glucopyranuronamide

Description

Structure

3D Structure

Properties

CAS No. |

3789-97-7 |

|---|---|

Molecular Formula |

C6H11NO6 |

Molecular Weight |

193.15 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |

InChI |

InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |

InChI Key |

VOIFKEWOFUNPBN-QIUUJYRFSA-N |

SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Glucopyranuronamide and Derived Architectures

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions, providing a powerful toolkit for constructing complex carbohydrate structures. numberanalytics.comglycoforum.gr.jp This approach circumvents many challenges associated with purely chemical methods, such as the need for extensive protection and deprotection steps, by utilizing enzymes' inherent regio- and stereospecificity. sigmaaldrich.comrsc.org

Enzymatic Glycosylation Strategies for Glucopyranuronamide Analogue Formation

Enzymatic glycosylation is a cornerstone of chemo-enzymatic synthesis, employing glycosyltransferases to form specific glycosidic bonds. sigmaaldrich.comnih.gov These enzymes catalyze the transfer of an activated monosaccharide donor, typically a nucleotide sugar, to an acceptor molecule. sigmaaldrich.com In the context of this compound-related structures, glycosyltransferases that utilize UDP-glucuronic acid (UDP-GlcA) as the sugar donor are of particular importance. sigmaaldrich.com

Leloir glycosyltransferases are known for their high degree of regioselectivity and stereospecificity, which ensures the precise formation of α or β linkages at specific positions on the acceptor sugar. sigmaaldrich.com This method avoids cumbersome chemical modifications and often results in high yields of the desired oligosaccharide. sigmaaldrich.com The strategy involves using a pre-existing aglycone or a simpler glycoside as an acceptor and then using a specific glycosyltransferase to attach the glucuronic acid moiety. While the enzyme acts on glucuronic acid, subsequent chemical or enzymatic amidation of the resulting carboxyl group would yield the target glucuronamide (B1172039) structure. This combination of enzymatic glycosylation followed by chemical modification is a hallmark of the chemo-enzymatic approach.

Application of Glycosynthases in Oligosaccharide Synthesis with Glucuronamide Units

Glycosynthases are engineered mutant glycosidases that can synthesize oligosaccharides without the risk of product hydrolysis. ubc.canih.gov These enzymes are created by mutating the catalytic nucleophile of a glycosidase, rendering it hydrolytically inactive. ubc.ca However, when provided with an activated donor sugar (e.g., a glycosyl fluoride) that mimics the transition state, a glycosynthase can efficiently catalyze the transfer of the sugar to an acceptor molecule. ubc.canih.gov

This technology is a powerful tool for building oligosaccharides containing glucuronamide units. The synthesis can be approached in two primary ways:

A glucuronamide-containing sugar can be chemically synthesized and activated as a donor substrate for a glycosynthase reaction.

A suitable acceptor can be glycosylated by a glycosynthase, and the newly added sugar can then be chemically converted to a glucuronamide moiety.

Recent advancements have demonstrated the use of glycosynthases in flow chemistry processes, allowing for the continuous and efficient production of specific oligosaccharides with high yields and short reaction times. ucm.es For instance, glycosynthase-mediated coupling reactions have been successfully employed as key steps in the synthesis of long-chain xylan (B1165943) oligosaccharides, which were subsequently modified by glucuronosyltransferases. nih.gov This highlights the potential for creating complex heteroglycans that incorporate glucuronamide or its precursor, glucuronic acid.

Chemical Synthesis Pathways for this compound Derivatives

Purely chemical methods provide robust and scalable routes to a wide array of this compound derivatives that may not be accessible through enzymatic pathways. These strategies often rely on the development of versatile precursor molecules that can be elaborated into more complex structures.

Strategic Utilization of N-Substituted Glycopyranuronamide Precursors

A key strategy in the chemical synthesis of this compound-based compounds is the use of N-substituted glycopyranuronamide precursors. researchgate.netchemrxiv.org These synthons are designed to be stable yet reactive intermediates that can undergo further transformations to build diverse molecular architectures, such as nucleoside analogues and pseudodisaccharides. researchgate.netchemrxiv.org The synthesis of these precursors often begins with readily available starting materials like acetonide-protected glucofuranurono-6,3-lactone. chemrxiv.org

Among the most valuable precursors are the 1,2-O-acetyl derivatives of N-substituted this compound. researchgate.netchemrxiv.org The acetyl group at the anomeric position (C-1) serves as a good leaving group, facilitating the formation of a new glycosidic bond. These synthons are particularly useful in N-glycosylation reactions for the synthesis of novel nucleoside analogues. chemrxiv.org In these reactions, the 1,2-O-acetylated glucuronamide is reacted with a nucleobase (such as a purine (B94841) derivative) under Lewis acid catalysis to form an anomeric N-linkage. researchgate.netchemrxiv.org

| Synthon Type | Starting Material Example | Key Reaction | Product Class | Reference |

| 1,2-O-Acetyl Derivative | Acetonide-protected glucofuranurono-6,3-lactone | N-Glycosylation | Glucuronamide-based Nucleosides | researchgate.net, chemrxiv.org |

Glucuronoamidyl azides are another class of highly versatile precursors in carbohydrate chemistry. researchgate.netchemrxiv.org The azide (B81097) group is a robust functional handle that can participate in a variety of chemical transformations. uni-konstanz.de It can serve as a masked amine, which can be revealed through a simple reduction. uni-konstanz.de

More significantly, the azide group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netsigmaaldrich.com This reaction allows for the efficient and specific covalent linking of the glucuronoamidyl azide precursor to a molecule bearing a terminal alkyne. researchgate.netchemrxiv.org This methodology has been successfully used to synthesize complex molecules, including (triazolyl)methyl amide-linked pseudodisaccharide nucleosides, by reacting an N-propargyl glucuronamide derivative with an azido-sugar. researchgate.netchemrxiv.org

| Precursor | Transformation | Reagent/Catalyst Example | Resulting Structure | Reference |

| Glucuronoamidyl Azide | 1,3-Dipolar Cycloaddition | N-propargyl-6-chloropurine | Triazole-linked Nucleoside | researchgate.net, chemrxiv.org |

| N-Propargyl Glucuronamide | 1,3-Dipolar Cycloaddition | Methyl 6-azido-glucopyranoside | Pseudodisaccharide Nucleoside | researchgate.net, chemrxiv.org |

| Glucuronoamidyl Azide | Reduction | Triethylphosphine | Glycosyl Amide | glycoforum.gr.jp |

These chemical pathways, built upon the strategic design of acetylated and azide-containing synthons, provide essential tools for creating a diverse library of this compound-based molecules for further study.

1,2-O-Acetyl Derivatives as Synthons

Stereoselective N-Glycosylation Techniques for Nucleosides and Analogs

The synthesis of nucleoside analogs derived from this compound presents a significant challenge due to the electron-withdrawing nature of the C-5 carboxyl group, which deactivates the anomeric center for glycosylation. researchgate.net Despite this, effective stereoselective N-glycosylation methods have been developed to produce these complex biomolecules. researchgate.netrsc.orgnih.gov These techniques are crucial as nucleosides and their analogs are fundamental to many areas of life science, including the development of antiviral and antitumor drugs. rsc.orgnih.gov

A common strategy involves the N-glycosylation of a nucleobase with a suitably activated this compound donor. nih.gov For instance, acetylated N-benzylglucofuran- and this compound have been successfully used to synthesize purine nucleosides via N-glycosylation with silylated purine bases. dntb.gov.ua The Vorbrüggen glycosylation is a widely employed method, utilizing a silylated nucleobase and a Lewis acid catalyst. nih.gov

Click Chemistry Approaches in this compound Conjugation

Click chemistry, a concept introduced by K. B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for creating complex molecular architectures from simple building blocks. organic-chemistry.orgresearchgate.net This methodology has been widely adopted for the bioconjugation of carbohydrates, including this compound derivatives, to other molecules like peptides or pharmacophores. researchgate.netnih.govnih.gov The bio-orthogonal nature of click reactions allows them to proceed in complex biological environments without interfering with native functional groups. researchgate.netlumiprobe.com

1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry. wikipedia.orgorganic-chemistry.org It involves the reaction of a 1,3-dipole (such as an organic azide) with a dipolarophile (such as an alkyne) to form a stable five-membered heterocyclic ring. wikipedia.orgyoutube.comijrpc.comscribd.com This reaction is a concerted, pericyclic process that creates regio- and stereoselective products. wikipedia.orgorganic-chemistry.org

In the context of this compound, this reaction is used to link an azide-functionalized sugar to an alkyne-containing molecule, or vice versa. youtube.com For example, an azide can be introduced at a specific position on the this compound ring, which can then react with a terminal alkyne on a different molecule. researchgate.netacs.org The thermal version of this reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly refined version of the 1,3-dipolar cycloaddition. organic-chemistry.orgnih.govglenresearch.com The introduction of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of up to 10⁸) and, crucially, directs the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.govmdpi.com This reaction is robust, biocompatible, and can be performed under mild, often aqueous, conditions, making it exceptionally suitable for bioconjugation. organic-chemistry.orglumiprobe.comnih.gov

The CuAAC reaction has been successfully used to synthesize glucopyranosyl-conjugated benzyl (B1604629) derivatives containing a 1,2,3-triazole linker. nih.gov In a typical synthesis, an azide-functionalized glucopyranose derivative is reacted with a propargyl-functionalized benzyl alcohol in the presence of a copper(I) source. nih.gov Similarly, (triazolyl)methyl amide-linked disaccharide nucleoside analogs have been synthesized from precursors like N-propargyl-1,2-O-isopropylidene-α-D-glucofuranuronamide and an azido-sugar derivative using a Cu(I) catalyst. thieme-connect.com The catalyst can be generated in situ from Cu(II) salts (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate) or from Cu(I) salts (like CuI). organic-chemistry.orgmdpi.com

Table 1: Examples of CuAAC Reactions in this compound Conjugation

| Alkyne Precursor | Azide Precursor | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| N-propargyl 1,2-O-isopropylidene-α-D-glucofuranuronamide | Methyl 2,3,4-O-acetyl-6-azido-6-deoxy-α-D-glucopyranoside | CuI/Amberlyst A21 | (Triazolyl)methyl amide-linked disaccharide | thieme-connect.com |

| Propargyl-functionalized benzyl alcohol | 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucose | Not specified | Glucopyranosyl-conjugated benzyl derivative | nih.gov |

| Alkyne-modified DNA | Azide-functionalized marker | Precomplexed Cu(I) | Labeled Oligonucleotide | glenresearch.com |

Regioselective Functionalization of the Glucuronamide Unit

Regioselective functionalization is critical for synthesizing well-defined this compound derivatives, allowing for the specific modification of one hydroxyl group in the presence of others. researchgate.net This control is essential for building complex structures and attaching other molecules at precise locations. cjnmcpu.com

Synthetic strategies often involve the use of protecting groups to block certain positions while leaving others available for reaction. cjnmcpu.com For example, N-substituted glucuronamides have been synthesized with a focus on regioselective chemistry to introduce functionality without causing unwanted side reactions like mutarotation. researchgate.netulisboa.pt The synthesis of N-isonucleosidyl phosphoramidates and sulfonamides from this compound precursors has been achieved through anomeric functionalization, where the stereochemical result was influenced by the participating effects of remote groups. mdpi.com

Methods for introducing functional groups are varied. The creation of carboxamido groups on a glycuronic acid can be achieved through aminolysis of an ester or hydration of a nitrile. cjnmcpu.com The inherent reactivity differences of the hydroxyl groups on the sugar ring can also be exploited. For instance, the synthesis of glucopyranosyl-conjugated thioureas often starts with the reaction of tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate with an aminopyrimidine, where the isothiocyanate provides a reactive handle for conjugation. nih.gov

Synthesis of Lipophilic this compound Conjugates

Enhancing the lipophilicity of this compound can be advantageous for specific applications, such as improving the ability of a conjugated drug to cross biological membranes. ucl.ac.ukucl.ac.uk This is often achieved by attaching lipidic moieties to the carbohydrate core. researchgate.net

One approach involves conjugating this compound derivatives of hormones, like thyrotropin-releasing hormone, to enhance their permeability. ardc.edu.auuq.edu.au The synthesis of such lipophilic conjugates often involves creating an amide bond between the glucuronamide and a lipophilic component. ardc.edu.au The goal is to balance the hydrophilic nature of the sugar with the hydrophobic character of the lipid to achieve desired physicochemical properties. ucl.ac.ukucl.ac.uk This strategy has been explored for improving the delivery of peptides and other drugs. researchgate.net

Lipoamino Acid-Based Glycolipids

A sophisticated method for creating lipophilic conjugates involves the use of lipoamino acids (LAAs). LAAs are hybrid molecules containing both a lipid chain and an amino acid, which can then be conjugated to a sugar moiety like this compound. researchgate.netnih.gov This creates novel liposaccharides or glycolipids. uq.edu.au

The synthesis of these LAA-based glycolipids involves preparing suitably derivatized LAAs and conjugating them to monosaccharides. nih.gov Various linkage types (O-, N-, S-, and C-linked) can be formed. nih.gov For instance, N-linked glycolipids have been synthesized from glycosyl azides via a modified Staudinger reaction or from glycosyl isothiocyanates. ucl.ac.ukucl.ac.uk These LAA-glycolipid conjugates are designed to improve the properties of poorly absorbed drugs by increasing their membrane-like character while maintaining some aqueous solubility due to the sugar component. ucl.ac.ukucl.ac.uknih.gov

N-Linked Glycolipids via Modified Staudinger and Mitsunobu Reactions

The synthesis of N-linked glycolipids derived from this compound often employs classic reactions adapted for the complexities of carbohydrate chemistry. These methods provide reliable pathways to amide-linked glycoconjugates, which can mimic natural structures or introduce novel functionalities.

The modified Staudinger reaction is a key method for forming the N-glycosidic linkage. ucl.ac.uknih.gov This reaction typically involves the coupling of a glycosyl azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. This intermediate is then acylated in situ by a lipid component (e.g., a fatty acid chloride) to yield the desired N-linked glycolipid. nih.gov A notable application involves the use of glycosyl azides, which can be coupled with activated amino acids in a one-step process to form amide-linked glycopeptides. acs.org For example, 2,3,4-Tri-O-acetyl-1-azido-1-deoxy-β-D-glucopyranuronic acid can be immobilized on a resin and reacted with an activated amino acid and tri-n-butylphosphine to initiate peptide synthesis. acs.org This approach is versatile and compatible with standard solid-phase peptide synthesis (SPPS) strategies. acs.org

The Mitsunobu reaction offers an alternative route, particularly for converting primary and secondary alcohols into a wide array of products, including N-linked structures. organic-chemistry.org In the context of glycolipid synthesis, this reaction facilitates the coupling of a this compound derivative bearing a hydroxyl group with a nitrogen nucleophile, such as phthalimide (B116566) or an azide. The reaction proceeds with an inversion of stereochemistry at the alcohol center, a feature that is highly valuable in the synthesis of complex natural products. organic-chemistry.orgnih.gov It involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate, like diethylazodicarboxylate (DEAD). organic-chemistry.org This activated intermediate is then susceptible to nucleophilic attack. For instance, using hydrogen azide as the nucleophile yields a glycosyl azide, which can be subsequently reduced to an amine via a Staudinger reaction, providing access to amines for further conjugation. organic-chemistry.org Novel conditions for the Mitsunobu reaction have been developed to overcome challenges such as low reactivity and side reactions like disulfide formation. ucl.ac.uk

| Reaction | Key Reagents | Intermediate | Key Feature | Reference |

| Modified Staudinger | Glycosyl azide, phosphine, acylating agent | Iminophosphorane | Forms stable amide linkage | ucl.ac.uknih.govacs.org |

| Mitsunobu Reaction | Alcohol, phosphine, azodicarboxylate, N-nucleophile | Phosphonium intermediate | Inversion of stereochemistry | ucl.ac.ukorganic-chemistry.orgnih.gov |

C-Linked Glycolipids via Glycosyl Radical and Ramberg-Backlund Rearrangements

C-linked glycolipids, where the anomeric carbon is connected to the lipid moiety via a carbon-carbon bond, offer enhanced chemical and biological stability compared to their O- or N-linked counterparts.

Glycosyl radical-based reactions are a powerful tool for forming these stable C-glycosidic bonds. ucl.ac.uknih.gov These reactions are known for their excellent functional-group tolerance and mild initiation conditions. nih.gov The general strategy involves the generation of a glycosyl radical at the anomeric center, which then adds to a suitable carbon-based acceptor on the lipid component. This approach has been successfully used to prepare chemically and biologically stable C-linked glycolipids. ucl.ac.uk

A more unconventional and innovative method is the Ramberg-Backlund rearrangement . This reaction allows for the direct conversion of S-linked isosteres into C-linked glycolipids. ucl.ac.uk The rearrangement typically involves the treatment of a glycosyl sulfone with a strong base, leading to the extrusion of sulfur dioxide and the formation of a carbon-carbon double bond, effectively creating the C-glycosidic linkage. This method provides a novel pathway to access C-linked structures directly from readily available thioether precursors. ucl.ac.uk

Synthesis of Glucuronamide-Derived Sulfonohydrazides

Glucuronamide-derived sulfonohydrazides represent a class of compounds designed as potential mimetics of nucleosides, sugar phosphates, or nucleotides. researchgate.net The synthesis of these molecules involves the creation of an N-glycosylsulfonohydrazide linkage. researchgate.net A key strategy involves the glycosylation of methanesulfonamide (B31651) with a protected glucuronamide precursor, such as a tetra-O-acetyl glucuronamide. researchgate.net This creates a sulfonamide moiety directly attached to the anomeric carbon. The resulting N-glucuronylsulfonohydrazides have been investigated for their biological activities, with some showing inhibitory effects against enzymes like carbonic anhydrase II. researchgate.net

| Compound Class | Synthetic Strategy | Potential Mimicry | Reference |

| N-Glycosylsulfonohydrazides | Glycosylation of sulfonamides with glucuronamide precursors | Nucleosides, sugar phosphates, nucleotides | researchgate.netresearchgate.net |

Preparation of N-Aryl- and N-Heteroaryl-Substituted Glucuronamides

The synthesis of N-aryl and N-heteroaryl substituted D-glucuronamides has been achieved through efficient coupling protocols. researchgate.net One notable method involves an ultrasound-assisted coupling of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid anhydride (B1165640) with a variety of functionalized aromatic and heteroaromatic amines. researchgate.net This approach yields per-O-acetylated N-aryl- and N-heteroaryl-β-D-glucuronamides in high yields (41–85%). researchgate.net The use of ultrasound provides a convenient and efficient means to prepare these conjugates. researchgate.net A diverse range of aromatic scaffolds, including benzene, naphthalene, indole, quinoxaline, and benzothiazole (B30560) moieties, have been successfully incorporated using this method. researchgate.net These synthetic strategies are attractive for developing new prodrug candidates with potentially improved bioavailability. researchgate.net

Synthesis of Specific Advanced this compound Analogues

The this compound scaffold serves as a versatile template for the synthesis of more complex and advanced analogues, including pseudodisaccharide nucleosides and mimics of natural antibiotics like moenomycin.

Pseudodisaccharide Nucleosides

The synthesis of novel D-glucopyranuronamide-containing pseudodisaccharide nucleosides has been described as a strategy to develop new anticancer agents. researchgate.netresearchgate.netnih.gov These complex molecules are constructed by linking a this compound unit to another sugar moiety, often via a triazole bridge formed through "click chemistry." researchgate.netresearchgate.net

A common synthetic route starts with an acetonide-protected glucofuranurono-6,3-lactone. nih.gov This precursor is modified to introduce substituents at the amide nitrogen, such as N-propargyl groups. researchgate.netresearchgate.net The N-propargyl glucuronamide-based nucleosides can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azido-sugar, like methyl 6-azido-glucopyranoside, to form the (triazolyl)methyl amide-6,6-linked pseudodisaccharide nucleoside. researchgate.netresearchgate.net

| Precursor | Key Reaction | Linkage | Resulting Analogue | Reference |

| N-Propargyl glucuronamide-based nucleoside | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | (Triazolyl)methyl amide | Pseudodisaccharide nucleoside | researchgate.netresearchgate.net |

| Acetonide-protected glucofuranurono-6,3-lactone | Multi-step synthesis including nucleobase installation | Anomeric N-linkage | This compound-containing nucleosides | nih.gov |

Moenomycin Analogues

Moenomycin is a phosphoglycolipid antibiotic that inhibits the transglycosylation step in bacterial cell wall biosynthesis. nih.govresearchgate.net The synthesis of analogues based on this natural product is a strategy to develop new antibacterial agents. researchgate.net A β-D-glucopyranosyl-(1→2)-α-D-glucopyranuronamide-derived moenomycin analogue has been synthesized to probe the acceptor site recognition of transglycosylase inhibitors. jst.go.jpacs.org The synthesis of such complex molecules is a significant challenge, often involving the stepwise assembly of di- and trisaccharide fragments that mimic portions of the natural moenomycin structure. nih.gov These synthetic efforts provide crucial insights into the structure-activity relationships of this class of antibiotics. nih.gov

5-Fluorouracil (B62378) Glucuronamide Prodrug Analogs

The development of prodrugs is a key strategy to enhance the therapeutic efficacy and selectivity of cytotoxic agents like 5-Fluorouracil (5-FU). One approach involves conjugating 5-FU to a glucuronide moiety, creating a prodrug that can be selectively activated at tumor sites by the enzyme β-glucuronidase, which is found in elevated levels in such environments.

Research has focused on the synthesis of glucuronide-based prodrugs of 5-FU designed for antibody-directed enzyme prodrug therapy (ADEPT). rsc.org These prodrugs incorporate a self-immolative spacer between the glucuronyl residue and the N¹ position of 5-FU. rsc.org The purpose of this spacer is to spontaneously decompose following the enzymatic cleavage of the glucuronide, leading to the release of an unstable N¹ aminal derivative of 5-FU, which then liberates the active cytotoxic drug. rsc.org The synthesis of these potential prodrugs has been described, and they have demonstrated stability and function as excellent substrates for E. coli β-glucuronidase in laboratory settings. rsc.org

The general structure of these prodrugs involves linking the glucuronic acid to a spacer, which is in turn attached to the 5-FU molecule. While numerous modifications to the 5-FU structure have been explored to improve its properties, including the creation of N-1 and/or N-3 substituted derivatives, the glucuronamide linkage offers a specific targeting mechanism. mdpi.com

Table 1: Examples of 5-Fluorouracil Prodrug Concepts

| Prodrug Concept | Linkage Strategy | Activating Enzyme |

| Glucuronamide Prodrugs | Self-immolative spacer at N¹ of 5-FU | β-glucuronidase |

| Photosensitiser Conjugates | Coupled to dihydroxysilicon phthalocyanine | Endogenous one-electron reductases/light |

| Albumin-Binding Prodrugs | N-carbamoyl derivatives | Not specified |

This table illustrates different strategies for creating 5-FU prodrugs, including the glucuronamide approach.

Thyrotropin-Releasing Hormone Conjugates

Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis. wikipedia.orggenscript.com However, its therapeutic potential is limited by a short plasma half-life of approximately 6 minutes. wikipedia.org To overcome this, TRH has been conjugated with D-glucopyranuronamide to create more stable analogs.

Two such analogs have been studied to assess their stability and permeability as a model for intestinal epithelial transport. nih.gov

Peptide 1 (pGlu-His-Pro-D-glucopyranuronamide): This analog directly replaces the C-terminal proline amide of TRH with a D-glucopyranuronamide moiety. nih.gov

Peptide 2 (2-aminooctanoic acid-Gln-His-Pro-D-glucopyranuronamide): This second-generation analog features the same D-glucopyranuronamide at the C-terminus but also includes the addition of a 2-aminooctanoic acid group at the N-terminus of the peptide sequence. nih.gov

The synthesis of these conjugates involves standard peptide coupling techniques where the C-terminal of the proline residue is amidated with the amino group of this compound. The study found that conjugating TRH with D-glucopyranuronamide significantly increased its stability. nih.gov

Table 2: Synthesized TRH-Glucopyranuronamide Conjugates

| Compound | Structure | Key Modification |

| Peptide 1 | pGlu-His-Pro-D-glucopyranuronamide | C-terminal amide replaced with D-glucopyranuronamide. nih.gov |

| Peptide 2 | 2-aminooctanoic acid-Gln-His-Pro-D-glucopyranuronamide | C-terminal D-glucopyranuronamide and N-terminal lipoamino acid. nih.gov |

This table details the structures of the two TRH conjugates synthesized to improve stability.

Glucuronic Acid and Amide Derivatives with 2-Acyl Protecting Groups

The stereoselective synthesis of glycosides is a fundamental challenge in carbohydrate chemistry. It is a well-established principle that participating acyl protecting groups at the C-2 position of a glycosyl donor, such as an acetate (B1210297) group, typically lead to the formation of 1,2-trans-glycosides. acs.org However, research has demonstrated a method to achieve highly stereoselective synthesis of 1,2-cis-α-glycosides of glucuronic acid derivatives, even with a participating O-acetate group at C-2. acs.orgacs.org

This stereochemical outcome is attributed to the remote participation of the C-6 carboxyl group (or a derivative thereof). acs.orgresearchgate.net The methodology involves the reaction of glucuronic acid donors with reagents like trimethylsilyl (B98337) azide (TMSN₃) in the presence of tin(IV) chloride (SnCl₄), which exclusively yields the 1,2-cis-glycoside. acs.orgacs.org

The synthesis of glucopyranuronamides using this principle starts with the acetylation of D-glucuronic acid, which can lead to the formation of a pure β-anhydride intermediate after crystallization. acs.org This anhydride can then be reacted with various amines to form the corresponding amides. For instance, reaction of the anhydride with aniline (B41778) and isopropylamine (B41738) afforded the respective N-phenyl and N-isopropyl glucopyranuronamides. acs.org This approach provides a valuable route to α-configured glucuronic acid amides, which are important structural motifs. acs.org

Table 3: Synthesis of Glucopyranuronamides from Glucuronic Anhydride

| Starting Material | Amine Reagent | Product |

| 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid anhydride | Aniline | N-phenyl-tetra-O-acetyl-β-D-glucopyranuronamide |

| 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid anhydride | Isopropylamine | N-isopropyl-tetra-O-acetyl-β-D-glucopyranuronamide |

This table summarizes the synthesis of specific N-substituted glucopyranuronamides via the reaction of a protected glucuronic anhydride with amines, as described in the research by Tosin and Murphy. acs.org

Advanced Spectroscopic and Structural Characterization of Glucopyranuronamide Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of glucopyranuronamide derivatives in solution. It provides invaluable information on the connectivity of atoms, their spatial proximity, and the conformational equilibria of the pyranose ring.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental chemical shift information for each proton and carbon atom in the molecule. These shifts are highly sensitive to the local electronic environment and stereochemistry. For instance, in N-phenyl (N-phenyl-β-D-glucopyranosylamine) uronamide, the ¹H and ¹³C NMR spectra have been unequivocally assigned, providing a foundational dataset for more complex structural analysis. tandfonline.com The anomeric proton (H-1) signal is typically found at the lowest field and is a key indicator of the α or β configuration at the anomeric center. cdnsciencepub.com In various glucose derivatives, equatorial anomeric protons resonate in the range of 4.62 to 5.25 τ, while axial protons appear between 5.12 and 5.65 τ. cdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Derivative (N-phenyl (N-phenyl-β-D-glucopyranosylamine) uronamide) in DMSO

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| 4 | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems and spatial relationships within this compound structures. libretexts.orgcreative-biostructure.com

COSY (Correlation Spectroscopy) : This homonuclear correlation technique identifies scalar (J-coupled) protons, establishing the connectivity between adjacent protons in the pyranose ring and its substituents. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons with their directly attached heteronuclei, typically ¹³C or ¹⁵N. creative-biostructure.com This is crucial for assigning the carbon resonances of the this compound backbone.

nOe (Nuclear Overhauser Effect) Spectroscopy : 2D nOe experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. tandfonline.commeasurlabs.com These are particularly powerful for determining the relative stereochemistry and conformation of the pyranose ring and its substituents. For example, 2D nOe data for N-phenyl (N-phenyl-β-D-glucopyranosylamine) uronamide indicated that the sugar exists almost exclusively in the ⁴C₁ conformer in DMSO. tandfonline.com

DOSY-NMR (Diffusion-Ordered Spectroscopy) : While not explicitly detailed for this compound in the search results, DOSY-NMR is a powerful technique for studying the size and aggregation state of molecules in solution.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals and provides critical insights into the three-dimensional structure of this compound derivatives in their solution state. tandfonline.commdpi.com

High-Resolution 1H and 13C NMR Assignments

Mass Spectrometry (MS) Applications (e.g., FAB, EIMS)

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. Techniques like Fast Atom Bombardment (FAB) and Electron Ionization Mass Spectrometry (EIMS) have been historically used, while newer methods like Electrospray Ionization (ESI) are now more common. google.comcapes.gov.brresearchgate.net

FAB-MS : This soft ionization technique is well-suited for polar and thermally labile molecules like glucuronides. It typically provides a strong signal for the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. nih.govresearchgate.net Fragmentation patterns observed in FAB-MS can provide structural information, such as the loss of the glucuronide moiety. nih.gov

EIMS : Electron ionization is a harder ionization technique that often leads to extensive fragmentation. While this can make interpretation complex, the resulting fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of different parts of the molecule. capes.gov.brresearchgate.net

In the analysis of metabolites, the complementary nature of FAB and other MS techniques like thermospray ionization has been crucial for identifying structures such as desmethylmethapyrilene glucuronide. nih.gov The loss of the sugar moiety is a characteristic fragmentation for glucuronides. nih.gov

Table 2: Mass Spectrometry Data for a this compound Derivative

| Derivative | MS Technique | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Methapyrilene glucuronide | FAB | [M+H]⁺, ions corresponding to loss of dimethylamine (B145610) and sugar moieties | nih.gov |

| 1,2,3,4-Tetra-O-acetyl-α-D-glucopyranuronamide | FAB, EIMS | Data not specified | researchgate.net |

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique has been applied to various this compound derivatives and related compounds to provide definitive information on bond lengths, bond angles, and the conformation of the pyranose ring. iucr.orgnih.govmdpi.com

For instance, the crystal structure of 1,2,3,4-tetra-O-acetyl-α-D-glucopyranuronamide has been determined, revealing its solid-state conformation. iucr.orgresearchgate.net X-ray analysis of ethyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate showed a near-ideal ⁴C₁ chair conformation for the pyranose ring in the solid state. researchgate.net The crystal structure of sodium β-D-glucuronate monohydrate, a related compound, was determined to be in the monoclinic space group P2₁. researchgate.net

Table 3: Crystallographic Data for this compound Derivatives and Related Compounds

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-α-D-glucopyranuronamide | Orthorhombic | P2₁2₁2₁ | Not specified | iucr.org |

| Ethyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate | Triclinic | P1 | Near ideal ⁴C₁ chair conformation | researchgate.net |

| Sodium β-D-glucuronate monohydrate | Monoclinic | P2₁ | Not specified | researchgate.net |

| 2-Deoxy-2-bromo-D-glucose | Orthorhombic | P2₁2₁2₁ | Minor influence of bromine on ring conformation | nih.gov |

These crystallographic studies provide a static picture of the molecule's conformation in the crystalline lattice, which serves as a crucial reference point for interpreting solution-state data from other spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of molecules and can provide valuable information about their conformation in solution. jst.go.jp CD spectroscopy has been used to study acetylated hydroxy-β-D-glucopyranuronamide derivatives. science.govscience.govscience.gov The signs of the Cotton effects in the CD spectra of chiral triazoles derived from carbohydrates were found to be in complete agreement with the determined directions of the electric transition moments of the chromophores, which were supported by conformational analysis and NMR data. researchgate.net This highlights the utility of CD in determining the absolute configuration of organic compounds. researchgate.net While specific CD spectral data for this compound itself is not detailed in the provided search results, its application to derivatives underscores its importance in conformational analysis. science.govscience.govresearchgate.net

Conformational Analysis of the Pyranose Ring

The conformation of the pyranose ring is a central aspect of the structure of this compound. The ring is not planar but adopts puckered conformations, most commonly the chair conformations designated as ⁴C₁ (the standard chair form for D-glucose) and ¹C₄. cdnsciencepub.comtandfonline.com

NMR spectroscopy is a primary tool for this analysis. The magnitude of the vicinal proton-proton coupling constants (³J(H,H)) across the pyranose ring is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov By analyzing these coupling constants, the preferred conformation of the ring in solution can be determined. For many glucose derivatives, the pyranose ring is found to exist predominantly in the ⁴C₁ chair conformation. tandfonline.comcdnsciencepub.com This has been confirmed for N-phenyl (N-phenyl-β-D-glucopyranosylamine) uronamide in DMSO solution through a combination of scalar coupling constants and 2D nOe data. tandfonline.com

X-ray crystallography provides the definitive conformation in the solid state, which for many glucopyranose derivatives is also the ⁴C₁ chair. researchgate.net For example, ethyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate adopts a near-ideal ⁴C₁ chair conformation in the crystal. researchgate.net

Computational methods, such as conformational energy minimization calculations, complement experimental data by predicting the relative energies of different conformations, further supporting the predominance of the ⁴C₁ conformer. tandfonline.comtandfonline.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-phenyl (N-phenyl-β-D-glucopyranosylamine) uronamide |

| D-glucopyranosyl-D-glucopyranosides |

| Methapyrilene glucuronide |

| Desmethylmethapyrilene glucuronide |

| 1,2,3,4-Tetra-O-acetyl-α-D-glucopyranuronamide |

| N-(p-methoxybenzyl)-1,2,3,4-tetra-O-acetyl-D-glucopyranuronamide |

| Ethyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate |

| Sodium β-D-glucuronate monohydrate |

| 2-Deoxy-2-bromo-D-glucose |

| 2-Deoxy-2-bromo-D-mannose |

Computational Chemistry Approaches in Glucopyranuronamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. nih.govcp2k.org In the context of Glucopyranuronamide research, DFT is instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. While direct DFT studies on this compound are not extensively documented in publicly available literature, research on closely related glucopyranosides provides a strong foundation for understanding its behavior.

For instance, DFT calculations at the B3LYP/6-31G level have been employed to optimize the geometry of glycosides like n-octyl-β-D-glucopyranoside. bakerlab.org Such studies are crucial for understanding the foundational structure from which this compound is derived. Furthermore, DFT has been used to evaluate the structures of novel D-glucopyranuronamide-containing nucleosides, highlighting its utility in complex derivative design. arxiv.org The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is critical for accurately describing the nuanced electronic and structural features, including intramolecular hydrogen bonding. weizmann.ac.il

A key aspect of DFT is its ability to elucidate the electronic driving forces that dictate molecular structure and reactivity. For this compound, this would involve analyzing the electron density distribution to predict sites susceptible to electrophilic or nucleophilic attack, and to understand the nature of intramolecular and intermolecular interactions. The application of DFT, often combined with solvation models, allows for the prediction of properties in different environments, which is crucial for understanding the behavior of this compound in biological systems. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound interacts with biological targets such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations are indispensable tools. nih.govmdpi.com Molecular docking predicts the preferred orientation of a ligand when bound to a target, while MD simulations provide a dynamic view of the complex, revealing the stability of interactions and conformational changes over time. chemrxiv.orgverachem.com

While specific docking studies featuring this compound as the primary ligand are not widely reported, research on its derivatives showcases the power of these methods. For example, molecular docking has been used to investigate the interactions of D-glucopyranuronamide-containing nucleoside analogues with enzymes, identifying key amino acid residues involved in substrate recognition. biorxiv.org Similarly, an integrated computational approach combining molecular docking and MD simulations has been applied to methyl α-D-glucopyranoside derivatives to elucidate their binding modes and interaction characteristics with target enzymes. arxiv.org These studies typically reveal a network of hydrogen bonds and other noncovalent interactions that stabilize the ligand-protein complex.

Table 1: Representative Applications of Molecular Docking and Dynamics in this compound-Related Systems

| Computational Method | System Studied | Key Findings |

| Molecular Docking | D-glucopyranuronamide-containing nucleosides with target enzymes | Identified key amino acid residues crucial for substrate recognition. biorxiv.org |

| Molecular Docking & MD | Methyl α-D-glucopyranoside derivatives with ferulic acid decarboxylase | Clarified binding modes, energies, and interaction characteristics. arxiv.org |

| Molecular Dynamics | Lipid II (a muramyl-N-acetylglucosamine derivative) in a membrane | Revealed significant conformational flexibility and the ability to form loose complexes with protein targets. frontiersin.org |

Conformational Energy Minimization Calculations

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational energy minimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a local or global minimum on the potential energy surface. bakerlab.org This process involves making small adjustments to bond lengths, angles, and dihedral angles to reduce the total energy of the system. bakerlab.org

Various algorithms, such as steepest descent, conjugate gradient, and quasi-Newton methods (like BFGS), are employed for energy minimization. bakerlab.org For flexible molecules, identifying the global energy minimum is a significant challenge due to the vast number of possible conformations (conformational space). Therefore, conformational search methods are often employed prior to minimization. These methods, which can be systematic or stochastic, generate a multitude of different starting conformations to increase the probability of finding the global minimum. weizmann.ac.ilnih.gov

Table 2: Common Algorithms and Approaches in Conformational Analysis

| Method/Algorithm | Description | Application in Carbohydrate Research |

| Systematic Search | Explores conformational space by systematically rotating around all rotatable bonds at defined increments. | Can be computationally expensive but ensures comprehensive coverage of the conformational space for smaller molecules. nih.gov |

| Stochastic/Monte Carlo Search | Randomly alters torsional angles to generate new conformations. | More efficient for larger, more complex molecules where a systematic search is unfeasible. nih.gov |

| Genetic Algorithms | Uses principles of evolution to "evolve" a population of conformations towards lower energies. | Employed in first-principles molecular structure searches to identify low-energy conformers. weizmann.ac.il |

| Energy Minimization (e.g., BFGS) | An iterative process that adjusts atomic coordinates to find the nearest local energy minimum on the potential energy surface. bakerlab.org | Used to refine the geometry of each conformer generated by a search method. jchemrev.com |

Analysis of Noncovalent Interactions in this compound Systems

Noncovalent interactions are the subtle yet powerful forces that dictate the three-dimensional structure of this compound and its interactions with other molecules. biorxiv.org These interactions, though individually weak, collectively play a crucial role in molecular recognition and stability. Computational chemistry provides the means to dissect and quantify these forces.

Hydrogen bonds are paramount in carbohydrate chemistry. In this compound, the hydroxyl (-OH) and amide (-CONH2) groups can act as both hydrogen bond donors and acceptors, leading to complex intramolecular and intermolecular hydrogen bonding networks. nih.gov These networks significantly influence the molecule's conformation and its interactions with water and biological macromolecules.

Computational methods like DFT are exceptionally well-suited for studying hydrogen bonds. bakerlab.org DFT calculations can accurately predict the geometries (bond lengths and angles) and energies of hydrogen bonds. nih.gov For example, DFT studies on n-octyl-β-D-glucopyranoside have analyzed the parameters of intramolecular hydrogen bonds, revealing how the orientation of hydroxyl groups affects these interactions. bakerlab.orgwiley-vch.de The analysis of these networks can be further enhanced using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which provide deeper insights into the nature of these bonds. nih.govwiley-vch.de Computational protein design software can also be used to explicitly search for and analyze hydrogen bond networks at protein-ligand interfaces. wiley-vch.de

Table 3: Computational Analysis of Hydrogen Bonding in Glucopyranoside Systems

| Computational Technique | Focus of Analysis | Key Insights |

| DFT (e.g., B3LYP/6-31G) | Intramolecular H-bond geometry and energy | Determines the presence, strength, and geometric parameters of hydrogen bonds between different functional groups. bakerlab.orgwiley-vch.de |

| QTAIM/NBO Analysis | Electronic nature of H-bonds | Characterizes the covalent and electrostatic contributions to the hydrogen bonding interaction. nih.govwiley-vch.de |

| Molecular Dynamics (MD) | Dynamic behavior of H-bond networks | Tracks the formation and breaking of hydrogen bonds over time, revealing their stability and role in conformational dynamics. nih.gov |

| Rosetta (HBNet) | Design and enumeration of H-bond networks | Systematically identifies possible hydrogen bonding arrangements between a ligand and a protein. wiley-vch.de |

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. researchgate.netosti.gov Similarly, chalcogen bonding involves elements from Group 16 of the periodic table, such as sulfur or selenium, acting as the electrophilic center. mdpi.com While less common than hydrogen bonding, these interactions are gaining recognition for their strength and directionality, making them important in drug design and materials science. researchgate.netnih.gov

In the context of this compound research, these interactions would become relevant if the molecule were derivatized with halogen or chalcogen-containing functional groups. Theoretical studies are crucial for understanding and predicting these interactions. Computational works have extensively characterized the "σ-hole," an electropositive region on the halogen or chalcogen atom responsible for the attractive interaction. researchgate.net DFT and higher-level ab initio methods are used to calculate the interaction energies and geometries of halogen and chalcogen bonded complexes. uni-stuttgart.de While no specific studies on halogenated or chalcogenated this compound are cited, theoretical investigations into halogen bonding with various donor molecules provide a framework for how such interactions would be modeled. nih.govnih.govmdpi.com

When this compound interacts with aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan, π-interactions can occur. chemrxiv.org These interactions include π-π stacking (face-to-face arrangement of aromatic rings) and CH-π interactions, where a C-H bond from the carbohydrate points towards the face of an aromatic ring. arxiv.orgchemrxiv.org

These interactions are critical for the binding of carbohydrates to proteins. chemrxiv.org Computational studies have shown that carbohydrate-aromatic interactions are primarily driven by dispersion forces, with a contribution from electrostatics. chemrxiv.org Quantum mechanical calculations have been used to quantify the interaction strengths of these contacts, revealing that they can be as significant as hydrogen bonds. nih.gov For instance, studies on DNA-protein interactions have quantified the binding strengths of π-π stacking and sugar-π interactions, providing valuable data for understanding similar interactions involving this compound. Molecular dynamics simulations can further probe the dynamic nature of these interactions at protein-ligand interfaces. arxiv.org

Halogen Bonding and Chalcogen Bonding

Theoretical Support for Mechanistic Questions in Glycosylation Pathways

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of glycosylation reactions. While direct computational studies focused exclusively on this compound donors are still emerging, a wealth of theoretical research on related uronic acids and other glycosyl donors provides a robust framework for understanding the mechanistic questions surrounding this compound's involvement in glycosylation. These computational approaches, primarily Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer insights into reaction pathways, transition state geometries, and the influence of substituents on reactivity and stereoselectivity.

The central questions in glycosylation mechanisms revolve around the nature of the reactive intermediate and the pathway of nucleophilic attack, which dictate the stereochemical outcome of the reaction (α- or β-glycoside). Glycosylation reactions are generally understood to proceed along a continuum of mechanisms, from bimolecular nucleophilic substitution (SN2) to unimolecular (SN1), with the possible involvement of front-side substitution (SNi) pathways. nih.govnih.govnih.gov The key to understanding these pathways lies in the stability and conformation of the transient glycosyl cation, or oxocarbenium ion, that is often formed upon departure of the leaving group from the anomeric carbon. nih.govnih.govwiley-vch.de

Theoretical calculations are uniquely suited to explore the fleeting nature of these high-energy intermediates. nih.gov DFT calculations, for instance, can map the potential energy surface of a glycosylation reaction, identifying the structures of transition states and intermediates and calculating their relative energies. wiley-vch.demdpi.com This allows for a quantitative comparison of different potential pathways. For example, studies on glucuronic acid derivatives, the parent carboxylic acid of this compound, have used DFT to analyze the conformational preferences of the sugar ring and the glycosidic linkage, which are critical factors in determining biological activity and reactivity. mdpi.com

A crucial aspect that computational models can address is the electronic influence of the substituent at the C-5 position (a carboxyl group in glucuronic acid, an amide in this compound). The electron-withdrawing or -donating character of this group significantly impacts the stability of the adjacent oxocarbenium ion. An amide group is typically less electron-withdrawing than a carboxylic acid or its corresponding methyl ester. This difference would be expected to alter the stability of the oxocarbenium ion intermediate and, consequently, the energy barrier of the glycosylation reaction. DFT studies can precisely quantify these electronic effects and predict their mechanistic consequences.

Molecular dynamics simulations provide complementary insights by modeling the behavior of the glycosyl donor and acceptor within the dynamic environment of a glycosyltransferase active site. mdpi.comfrontiersin.orgmdpi.com These simulations can reveal how the enzyme's amino acid residues interact with the sugar, stabilizing the transition state and guiding the acceptor molecule for a stereospecific attack. frontiersin.orgbiorxiv.org For glycosyltransferases that utilize UDP-glucuronic acid, homology modeling and docking studies have been used to predict substrate binding modes. lu.seacs.org These same techniques can be readily applied to this compound-based donors to understand how the substitution of the carboxylate with an amide group affects binding affinity and orientation within the active site. For instance, MD simulations can track key geometric parameters, such as the distance between the acceptor's nucleophilic oxygen and the donor's anomeric carbon, and the angle of attack, which are critical for bond formation. frontiersin.org

The table below illustrates the types of data generated from computational studies to compare potential glycosylation pathways. The values are hypothetical examples based on general principles to demonstrate how DFT could be used to evaluate the influence of the C-5 substituent.

Table 1: Illustrative DFT-Calculated Energy Barriers for Glycosylation Pathways

This table is for illustrative purposes. The values are hypothetical and intended to show the type of data generated by DFT calculations.

| Glycosyl Donor | Pathway | Intermediate | Calculated Activation Energy (kcal/mol) | Predicted Stereochemical Outcome |

|---|---|---|---|---|

| Glucuronic Acid Donor | SN1 | Oxocarbenium Ion | 25 | Mixture of α/β |

| Glucuronic Acid Donor | SN2 | Pentavalent Transition State | 30 | Inversion (e.g., β) |

| This compound Donor | SN1 | Oxocarbenium Ion | 22 | Mixture of α/β |

| This compound Donor | SN2 | Pentavalent Transition State | 28 | Inversion (e.g., β) |

Rationale for hypothetical values: The less electron-withdrawing amide group in the this compound donor would be expected to better stabilize the positive charge of the oxocarbenium ion compared to the ester/acid group of a glucuronic acid donor. This increased stability could lower the activation energy for both SN1 and SN2 pathways.

Furthermore, computational studies can dissect the role of neighboring group participation. For instance, an acyl group at the C-2 position can participate in the reaction by forming a cyclic dioxolenium ion, which shields one face of the sugar and typically leads to the formation of a 1,2-trans-glycoside. acs.org DFT and other computational methods can calculate the relative stability of this dioxolenium ion versus the open oxocarbenium ion, thereby predicting the stereochemical course of the reaction. researchgate.net Applying this to a this compound donor would clarify how the C-5 amide influences the propensity for C-2 neighboring group participation.

Structure Activity Relationship Sar Studies of Glucopyranuronamide Derivatives

Methodologies for SAR Analysis in Chemical Biology

The investigation of SAR is supported by a variety of methodologies that bridge chemistry and biology. These techniques can be broadly categorized as experimental and computational. oncodesign-services.com

Experimental Approaches:

Chemical Synthesis and Analogue Generation: Chemists synthesize a series of structurally related compounds, or analogues, by systematically altering specific functional groups of a lead molecule. creative-proteomics.com This allows for the direct evaluation of how modifications affect biological activity.

Biological Assays: These laboratory tests are essential for measuring the biological effect of each synthesized analogue. oncodesign-services.com High-Throughput Screening (HTS) is a key tool that permits the rapid testing of thousands of compounds to assess their activity against specific biological targets. solubilityofthings.com

Structural Biology Techniques: Methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed three-dimensional structural data of compounds and their interactions with biological targets, such as enzymes or receptors. creative-proteomics.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create mathematical relationships between the chemical structures of compounds and their biological activities. creative-proteomics.comsolubilityofthings.com These models can predict the activity of new, unsynthesized molecules.

Molecular Modeling: Techniques such as molecular docking and molecular dynamics simulations are used to build and analyze three-dimensional models of molecules and their interactions with biological targets. oncodesign-services.com This helps in understanding the binding modes and affinities of different compounds.

Machine Learning and Artificial Intelligence (AI): AI-driven methods are increasingly used to analyze large datasets and identify complex, non-linear patterns in SAR data, outperforming traditional QSAR methods in some cases. technologynetworks.comnumberanalytics.com

These methodologies are often used in an integrated fashion, where computational predictions guide the synthesis of new analogues, which are then validated through experimental testing. solubilityofthings.com

Correlation of Glucopyranuronamide Structural Features with Biological Activity

The D-glucuronamide scaffold has emerged as a promising template in the design of new bioactive molecules, with derivatives showing potential anticancer and antimicrobial effects. researchgate.netulisboa.pt The biological activity of these compounds is intrinsically linked to their structural features. The D-glucuronamide moiety provides a versatile gluco-configured template that allows for regioselective structural variations, particularly at the C-6 position through N-substitution and at the C-1 anomeric position. researchgate.net

The ability to modify these specific positions enables the "tuning" of the molecule's bioactivity. For instance, the introduction of different substituents on the amide nitrogen can significantly alter the compound's interaction with biological targets. researchgate.net Studies have shown that the core structure is crucial, and even small changes can lead to significant differences in biological outcomes, a phenomenon known as an "activity cliff". oncodesign-services.com The inherent properties of the sugar scaffold, combined with the diverse functional groups that can be attached, make this compound a valuable starting point for developing targeted therapeutic agents.

Influence of Substituent Variations on Analogues' Biological Profiles

The biological profile of this compound analogues is highly sensitive to variations in their substituents. Research into these derivatives has revealed clear SAR trends, particularly concerning antiproliferative activity in cancer cell lines.

A key area of modification is the N-substitution at the C-6 amide position. The introduction of a long alkyl chain, such as a dodecyl group, has been shown to be a critical factor for inducing significant antiproliferative effects. researchgate.net For example, N-dodecyl glucuronamide-containing nucleosides have demonstrated potent activity against chronic myeloid leukemia (K562) and breast adenocarcinoma (MCF-7) cells. researchgate.netresearchgate.net The lipophilic nature of the dodecyl chain likely enhances the molecule's ability to interact with or cross cell membranes, a property that often correlates with biological potency. acs.org Studies on other liposaccharides have confirmed that increasing the length of an alkyl chain leads to a significant increase in membrane binding. acs.org

Conversely, modifying the N-substituent to a propargyl group allows for further chemical manipulation via cycloaddition reactions ("click chemistry"), enabling the linkage of the glucuronamide (B1172039) scaffold to other molecular fragments, such as another sugar unit, to create pseudodisaccharide nucleosides. researchgate.net

The functionalization at the anomeric C-1 position is also crucial. The attachment of various nucleobases, such as 6-chloropurine (B14466), to the glucuronamide scaffold via an N-glycosidic bond has yielded nucleoside analogues with significant antiproliferative activities. researchgate.netresearchgate.net The combination of an N-dodecyl group at C-6 and a purine (B94841) at C-1 resulted in a nucleoside with a GI50 value in the MCF-7 breast cancer cell line similar to that of the established drug 5-fluorouracil (B62378). researchgate.net

The table below summarizes findings on how specific structural variations in D-glucopyranuronamide derivatives correlate with their biological activity.

| Derivative Class | Key Structural Variation | Biological Activity Observed | Cell Lines Tested | Reference |

| Purine Nucleoside Analogues | N-dodecyl substituent at C-6 amide | Significant antiproliferative effects | K562 (chronic myeloid leukemia), MCF-7 (breast cancer) | researchgate.netresearchgate.net |

| Purine Nucleoside Analogues | N-propargyl substituent at C-6 amide | Precursor for creating linked pseudodisaccharides via click chemistry | K562, MCF-7 | researchgate.net |

| Sulfonamide/Phosphoramidate Derivatives | N-dodecyl substituent at C-6 amide | Significant antiproliferative activities | K562, MCF-7 | researchgate.netresearchgate.net |

| Isonucleotide Analogues | Phosph(on)ate-containing moieties | Antibacterial effects | S. pneumoniae | ulisboa.pt |

These findings underscore the importance of substituent choice in modulating the biological profiles of this compound analogues.

Rational Design and Optimization of this compound Scaffold for Enhanced Efficacy

The insights gained from SAR studies are pivotal for the rational design and optimization of the this compound scaffold to create derivatives with enhanced therapeutic efficacy. gardp.org Rational design moves beyond random screening by using SAR data to make targeted, intelligent modifications to a lead compound. technologynetworks.com

The process begins with the identification of a "key" compound or pharmacophore from initial screening and SAR analysis. technologynetworks.com For this compound, the N-dodecyl substituted purine nucleoside serves as an excellent lead, demonstrating that lipophilicity at the C-6 position and a nucleobase at the C-1 position are beneficial for anticancer activity. researchgate.net

Optimization of this scaffold involves several strategies:

Computational Modeling: Before undertaking complex synthesis, computational tools can model new, virtual analogues and predict their biological activity. oncodesign-services.com Molecular docking can simulate how a newly designed derivative might fit into the active site of a target enzyme or receptor, providing a rationale for prioritizing which compounds to synthesize. technologynetworks.com

Multi-Objective Optimization: The design of an effective drug is a balancing act. Often, enhancing one property, like potency, can negatively affect another, such as metabolic stability or solubility. mdpi.com Modern optimization approaches aim to simultaneously improve multiple parameters. For the this compound scaffold, this would involve designing analogues that not only have high potency but also possess favorable pharmacokinetic properties. mdpi.com

By integrating experimental SAR data with computational design, researchers can more efficiently navigate the chemical space to develop optimized this compound-based candidates, accelerating the journey from an initial hit compound to a viable drug candidate. oncodesign-services.com

Molecular Mechanisms of Action of Glucopyranuronamide Analogues

Enzyme Modulation and Inhibition Studies

Glucopyranuronamide derivatives have been the subject of numerous studies to evaluate their potential as inhibitors of therapeutically relevant enzymes. Their structural similarity to natural substrates allows them to interact with the active sites of these enzymes, leading to modulation of their activity.

Inhibition of Therapeutically Relevant Enzymes (e.g., Cholinesterases, Carbonic Anhydrase II, Cyclin-Dependent Kinase 2)

This compound analogues have been investigated as potential inhibitors of several enzymes with therapeutic relevance, including cholinesterases, carbonic anhydrase II (CA-II), and cyclin-dependent kinase 2 (CDK-2). thieme-connect.comresearchgate.net

Cholinesterases: Some this compound derivatives have demonstrated inhibitory activity against cholinesterases, which are enzymes linked to neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, certain synthetic nucleosides incorporating glucuronic acid derivatives have shown moderate and selective inhibitory activity against acetylcholinesterase (AChE). researchgate.net Specifically, triazole-containing glycoderivatives and 6'-isonucleosides have displayed moderate, selective inhibition of acetylcholinesterase. thieme-connect.comresearchgate.net The most effective of these was an aminomethyltriazole 6'-isonucleoside, which exhibited a Ki value of 11.9 μM. thieme-connect.comresearchgate.net Another study found that furanosyl N9-linked uronamide-based purine (B94841) nucleosides were the most potent inhibitors within a series, with Ki values ranging from 14.78 to 50.53 μM. researchgate.net

Carbonic Anhydrase II (CA-II): Carbonic anhydrase II is an enzyme associated with conditions like glaucoma and certain cancers. frontiersin.org An N-glucuronylsulfonohydrazide derived from glucuronic acid has been identified as a good inhibitor of CA-II, with a reported Ki of 9.5 μM. thieme-connect.comresearchgate.netthieme-connect.de The development of CA-II inhibitors is a significant area of research for reducing intraocular pressure. frontiersin.org

Cyclin-Dependent Kinase 2 (CDK2): Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. mdpi.comnih.gov While this compound analogues have been synthesized with the expectation of inhibiting CDK2, specific inhibitory data for these analogues against CDK2 is still emerging. thieme-connect.comresearchgate.net However, various other chemical scaffolds have been successfully developed as potent CDK2 inhibitors. For example, imidazole-4-N-acetamide derivatives have shown submicromolar IC50 values against CDK2/cyclin E. mdpi.com Similarly, certain pyrazolopyrimidine derivatives have demonstrated significant inhibitory activity against CDK2/cyclinA, with one compound exhibiting an IC50 of 0.76 μM. ekb.eg

Table 1: Inhibition of Therapeutically Relevant Enzymes by this compound Analogues and Other Compounds This table is interactive. Users can sort and filter the data.

| Compound Class | Target Enzyme | Inhibitor Example | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|---|

| This compound Analogue | Acetylcholinesterase | Aminomethyltriazole 6'-isonucleoside | 11.9 μM (Ki) | thieme-connect.comresearchgate.net |

| This compound Analogue | Acetylcholinesterase | Furanosyl N9-linked uronamide-based purine nucleoside | 14.78–50.53 μM (Ki) | researchgate.net |

| This compound Analogue | Carbonic Anhydrase II | N-Glucuronylsulfonohydrazide | 9.5 μM (Ki) | thieme-connect.comresearchgate.netthieme-connect.de |

| Imidazole-4-N-acetamide Derivative | CDK2/cyclin E | Compound 2 | Submicromolar (IC50) | mdpi.com |

| Pyrazolopyrimidine Derivative | CDK2/cyclinA | Compound 6 | 0.76 μM (IC50) | ekb.eg |

Targeting Thymidylate Synthase by Prodrugs

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine 5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibition of TS leads to a decrease in dTMP levels, cessation of DNA synthesis, and ultimately, cell death, making it a key target for cancer chemotherapy. nih.gov

This compound-containing purine nucleosides have been investigated for their potential to act as prodrugs that target thymidylate synthase. researchgate.net The concept of using prodrugs is a well-established strategy in cancer therapy. nih.gov For example, the widely used anticancer drug 5-fluorouracil (B62378) (5-FU) is a prodrug that is converted intracellularly to its active form, FdUMP. medchemexpress.com FdUMP then inhibits thymidylate synthase by forming a stable ternary complex with the enzyme and its cofactor. medchemexpress.comscivisionpub.com

The development of glucuronide prodrugs is particularly attractive for gene-directed enzyme prodrug therapy (GDEPT). nih.gov In this approach, a nontoxic prodrug is administered systemically, and a specific enzyme, often of bacterial or viral origin, is targeted to tumor cells. This enzyme then converts the prodrug into its active, cytotoxic form only within the tumor microenvironment, thereby increasing therapeutic selectivity and reducing systemic toxicity. scivisionpub.comnih.gov

Interactions with Beta-Glucuronidase

Beta-glucuronidase (GUS) is an enzyme found in both mammals and bacteria that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glucuronides. frontiersin.org In the context of drug metabolism, bacterial β-glucuronidase in the gut can reactivate the glucuronidated (detoxified) forms of certain drugs, leading to toxicity. nih.gov

Glucuronide prodrugs are designed to be activated by β-glucuronidase. nih.gov The interaction of this compound analogues with β-glucuronidase is therefore a key aspect of their mechanism of action, particularly in GDEPT strategies where the enzyme is selectively expressed in tumor tissues. nih.gov The specificity of inhibitors for bacterial over mammalian β-glucuronidase is a critical factor in developing therapies that mitigate drug-induced gastrointestinal toxicity. frontiersin.orgnih.gov Studies have shown that it is possible to design inhibitors that selectively target the "bacterial loop" of microbial β-glucuronidases, without affecting the mammalian enzyme. frontiersin.orgnih.gov

Modulation of Angiotensin-Converting Enzyme (ACE) Activity

Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are widely used to treat hypertension by preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. pharmacologyeducation.org While the direct modulation of ACE activity by this compound analogues is not extensively documented in the provided context, the broader class of carbohydrate derivatives and related compounds has been explored for various enzyme inhibitory activities. The principle of ACE inhibition involves blocking the active site of the enzyme, often through interaction with its zinc ion. It is conceivable that structurally related this compound derivatives could be designed to interact with ACE, although specific research in this area is needed.

Molecular Interactions with Biological Receptors and Targets

The biological effects of this compound analogues are initiated by their interaction with specific molecular targets, primarily proteins such as receptors and enzymes. libretexts.org These interactions can be agonistic, activating the receptor, or antagonistic, blocking its activation by endogenous ligands. libretexts.org

The design of this compound analogues often aims to mimic natural nucleosides, sugar phosphates, or nucleotides, allowing them to bind to the active sites of therapeutically relevant enzymes. thieme-connect.comresearchgate.net Molecular docking studies have been used to visualize and understand these interactions at the atomic level. For example, the most active inhibitors of cholinesterases and CA-II derived from glucuronic acid have been shown through docking studies to interact with key amino acid residues essential for substrate recognition within the enzyme's active site. thieme-connect.comresearchgate.net

Similarly, the interaction of ligands with G protein-coupled receptors (GPCRs), a large family of transmembrane receptors, can trigger a cascade of intracellular signaling events. mdpi.com The specificity of these interactions is determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. mdpi.com For instance, studies on the CXCR4 receptor have shown that negatively charged residues on the receptor can engage in interactions with positively charged moieties on antagonistic ligands. nih.gov This principle of charge-charge interactions can be applied to the design of novel this compound analogues with enhanced binding affinity for their target receptors.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

Programmed cell death (PCD) is a genetically controlled process essential for normal development and tissue homeostasis. abclonal.com Apoptosis, a major form of PCD, is characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. numberanalytics.comresearchgate.net

This compound-containing purine nucleosides have been associated with the induction of apoptosis. researchgate.netnlk.cz The anticancer effects of many chemotherapeutic agents, including those that inhibit enzymes like thymidylate synthase and cyclin-dependent kinases, are often mediated through the activation of apoptotic pathways. nih.govdovepress.com

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. researchgate.netscielo.org The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. numberanalytics.comabcam.co.jp The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9. numberanalytics.comscielo.org Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, ultimately leading to cell death. numberanalytics.com

The ability of certain hemi-synthetic acetoxychavicol acetate (B1210297) (ACA) analogues to induce apoptosis in breast cancer cells has been linked to the regulation of key proteins involved in this process, such as PARP, p53, Bcl-2, and Bax. dovepress.com This highlights the potential for this compound analogues, through their interaction with specific molecular targets, to modulate these critical cell death pathways.

Inhibition of Cellular Pathways (e.g., NF-κB Pathway)